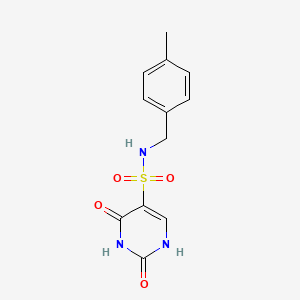

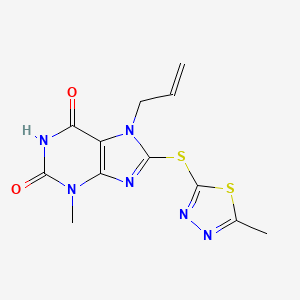

![molecular formula C23H24N4O B2817421 3-(2-甲氧基苯基)-2,5-二甲基-N-(1-苯乙基)吡唑并[1,5-a]嘧啉-7-胺 CAS No. 902047-54-5](/img/structure/B2817421.png)

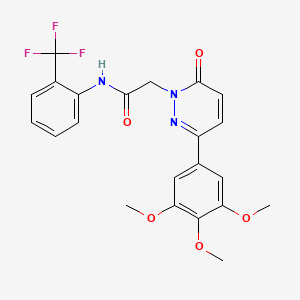

3-(2-甲氧基苯基)-2,5-二甲基-N-(1-苯乙基)吡唑并[1,5-a]嘧啉-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

PP can be synthesized using a greener and more straightforward methodology compared to other fluorophores. The synthetic route involves aromatic substitution reactions, such as nitration, halogenation, and formylation, at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . These modifications allow for the incorporation of different functional groups, enhancing its versatility.

Molecular Structure Analysis

- Substituents : At position 7, electron-donating groups (EDGs) improve both absorption and emission behaviors. Simple aryl groups, such as 4-Py, 2,4-Cl2Ph, Ph, and 4-MeOPh, exhibit good solid-state emission intensities .

- Tunable Photophysical Properties : PP’s absorption and emission properties can be tuned by modifying the substituents .

Chemical Reactions Analysis

PP’s core structure allows for facile modification via substitution reactions. Functional groups can be incorporated at positions 2, 5–7, and 3, providing opportunities for further derivatization. These modifications impact its optical properties and stability .

Physical and Chemical Properties Analysis

- Absorption and Emission : PP exhibits tunable photophysical properties, with absorption coefficients ranging from ε = 3320 M−1 cm−1 to ε = 20,593 M−1 cm−1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97 .

- Solid-State Emission : Certain PP derivatives (e.g., 4a, 4b, 4d, and 4e) show good solid-state emission intensities (QYSS = 0.18 to 0.63) .

- Stability : PP’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

科学研究应用

合成和抗癌活性

- 已使用环境友好方法合成了吡唑并[1,5-a]嘧啶衍生物,包括与指定化合物相似的那些。这些化合物已显示出有希望的抗炎和抗癌活性。 (Kaping 等人,2016 年)

受体-配体识别

- 吡唑并[1,5-a]嘧啶衍生物已在结构上进行优化,以改善受体-配体识别,特别是作为人 A3 腺苷受体的拮抗剂。这对于开发高效和选择性拮抗剂具有重要意义。 (Squarcialupi 等人,2016 年)

细胞毒性和抗癌潜力

- 已合成并评估了新的吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒性。这些化合物展示了抗癌应用的潜力。 (Hassan 等人,2014 年)

对 5-HT6 受体的拮抗活性

- 某些吡唑并[1,5-a]嘧啶显示出 5-HT6 拮抗剂活性,这与开发受血清素受体影响的疾病的治疗方法有关。 (Ivachtchenko 等人,2013 年)

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 to S phase and the progression through the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .

生化分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Cellular Effects

Related compounds have shown significant inhibitory activity against various cell lines . For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine may also interact with this enzyme or similar targets.

Temporal Effects in Laboratory Settings

Related compounds have shown significant inhibitory activity over time in various cell lines .

Metabolic Pathways

As a purine analogue, it may be involved in purine metabolism .

属性

IUPAC Name |

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-14-21(25-16(2)18-10-6-5-7-11-18)27-23(24-15)22(17(3)26-27)19-12-8-9-13-20(19)28-4/h5-14,16,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMDGVCPCKPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

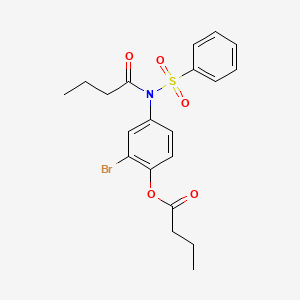

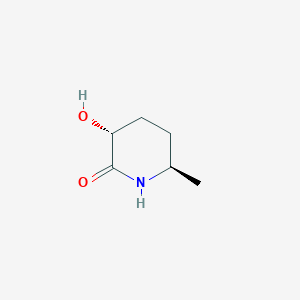

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)

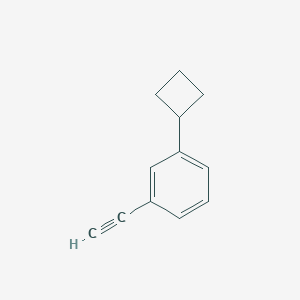

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

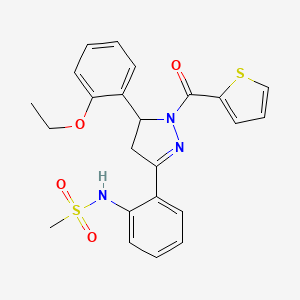

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)